Product packaging for 3-Butenoic acid, phenylmethyl ester(Cat. No.:CAS No. 86170-45-8)

3-Butenoic acid, phenylmethyl ester

Cat. No.: B8230999
CAS No.: 86170-45-8
M. Wt: 176.21 g/mol
InChI Key: DIHWNRNXRGICRQ-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Esters and Benzyl (B1604629) Derivatives

Unsaturated esters are a class of organic compounds that contain both an ester functional group and a carbon-carbon double or triple bond. The position of the unsaturation relative to the carbonyl group of the ester is crucial to its reactivity. In the case of phenylmethyl 3-butenoate, the double bond is at the γ-position, which influences its chemical behavior.

Benzyl derivatives are organic compounds containing the benzyl group (a benzene (B151609) ring attached to a CH₂ group). rsc.org The benzyl group is widely used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its relative stability under many reaction conditions and its ease of removal by hydrogenolysis. rsc.org In phenylmethyl 3-butenoate, the benzyl group acts as the esterifying alcohol component. The reactivity of the benzylic position is enhanced due to the stability of the corresponding benzyl radical. rsc.org

Research Significance of Unsaturated Esters in Modern Organic Synthesis

Unsaturated esters are of paramount importance in modern organic synthesis due to their ability to participate in a wide range of chemical reactions. They are key substrates in many carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons found in natural products, pharmaceuticals, and materials.

The conjugated π-system in α,β-unsaturated esters makes them susceptible to both electrophilic and nucleophilic attacks, allowing them to participate in reactions like the Michael addition and the Claisen condensation. chemicalbook.com β,γ-unsaturated esters, like phenylmethyl 3-butenoate, can undergo various transformations, including isomerization to the more stable α,β-unsaturated isomers, and can act as synthons in cycloaddition reactions. core.ac.uk Furthermore, the double bond in unsaturated esters is a handle for functionalization, allowing for the introduction of new functional groups through reactions such as hydrogenation, epoxidation, and dihydroxylation.

One of the most significant applications of di-unsaturated compounds, which can be synthesized from unsaturated esters, is in ring-closing metathesis (RCM). prepchem.comwikipedia.org RCM is a powerful catalytic reaction that allows for the formation of cyclic compounds, including large macrocycles, which are prevalent in many biologically active natural products. prepchem.comwikipedia.org The ability to construct such complex cyclic systems efficiently has made RCM a cornerstone of modern synthetic chemistry. prepchem.com

Chemical and Physical Properties

While specific, detailed research findings on phenylmethyl 3-butenoate are not abundantly available in public literature, its basic properties can be inferred from its structure and from data on closely related compounds. Spectroscopic data such as NMR and IR for phenylmethyl 3-butenoate are available from commercial suppliers, indicating its characterization has been performed. bldpharm.com

Table 1: Physical and Chemical Properties of Phenylmethyl 3-Butenoate

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂ core.ac.uk
Molar Mass 176.21 g/mol core.ac.uk
CAS Number 86170-45-8 core.ac.uk

Table 2: Spectroscopic Data for Related Compounds

CompoundSpectroscopic DataSource
Benzyl butyrate ¹H NMR (CDCl₃): δ 7.35 (m, 5H), 5.13 (s, 2H), 2.33 (t, 2H), 1.69 (sext, 2H), 0.96 (t, 3H) chemicalbook.com
Benzyl radical Gas-phase infrared absorption spectra have been measured in the 400-1800 cm⁻¹ spectral region. nih.gov

A known synthesis of phenylmethyl 3-butenoate involves the reaction of 3-butenoic acid with benzyl alcohol in the presence of triphenylphosphine (B44618) and ethyl azodicarboxylate. chemicalbook.com The product is purified by column chromatography. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B8230999 3-Butenoic acid, phenylmethyl ester CAS No. 86170-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-5,7-8H,1,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHWNRNXRGICRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452074
Record name 3-Butenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86170-45-8
Record name 3-Butenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenylmethyl 3 Butenoate and Analogous Unsaturated Esters

Classical Esterification and Transesterification Pathways

Classical methods for synthesizing esters, including phenylmethyl 3-butenoate, primarily involve the reaction of a carboxylic acid with an alcohol, a process known as esterification, or the exchange of the alcohol group of an ester with another, known as transesterification.

Catalyzed Esterification for Unsaturated Carboxylic Acid Derivatives

The synthesis of esters from carboxylic acids and alcohols is often a reversible reaction that requires a catalyst to proceed at a reasonable rate. nih.gov This is particularly true for the synthesis of unsaturated esters like phenylmethyl 3-butenoate from 3-butenoic acid and benzyl (B1604629) alcohol.

One of the most well-known methods is the Fischer-Speier esterification, which utilizes an acid catalyst, such as sulfuric acid, to accelerate the reaction between a carboxylic acid and an alcohol. nih.govontosight.ai The general mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

A specific synthesis of benzyl 3-butenoate involves the reaction of 3-butenoic acid with benzyl alcohol in the presence of triphenylphosphine (B44618) and ethyl azodicarboxylate. prepchem.com This method, a variation of the Mitsunobu reaction, provides a pathway to the desired ester.

Table 1: Examples of Catalyzed Esterification Reactions

Carboxylic AcidAlcoholCatalystProductReference
3-Butenoic AcidBenzyl AlcoholTriphenylphosphine/Ethyl AzodicarboxylateBenzyl 3-butenoate prepchem.com
4-Phenyl-3-butenoic AcidMethanolAcid or BaseMethyl 4-phenyl-3-butenoate ontosight.ai
Benzoic AcidMethanolDowex H+/NaIMethyl Benzoate nih.gov

Investigations into Green and Efficient Esterification Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient esterification methods. acs.org The ideal "green" procedure would utilize only the carboxylic acid and alcohol as starting materials, avoiding the need for harsh reagents like acid chlorides or anhydrides which generate toxic byproducts. acs.org

One such approach involves the use of solid acid catalysts, like Dowex H+ resin, which can be easily separated from the reaction mixture and potentially reused. nih.govacs.org A method using dried Dowex H+ in combination with sodium iodide (NaI) has been shown to be effective for the esterification of various carboxylic acids, including those with unsaturated bonds, under mild conditions. nih.govacs.org This method is advantageous as it often avoids side reactions that can occur with traditional acid catalysts like sulfuric acid, especially with unsaturated starting materials. nih.govacs.org

Other green approaches include the use of enzyme catalysts, such as lipases, which can perform esterification in aqueous solutions, reducing the need for organic solvents. ontosight.airsc.org Steglich-type esterifications, while traditionally using hazardous reagents, are also being re-evaluated with greener solvents and coupling agents to improve their sustainability. rsc.org

Table 2: Comparison of Green Esterification Protocols

MethodCatalyst/ReagentAdvantagesDisadvantagesReference
Dowex H+/NaIDowex H+ resin, NaIMild conditions, simple product isolation, avoids side reactionsMay require elevated temperatures for sterically hindered esters nih.govacs.org
Enzymatic EsterificationLipasesAqueous reaction medium, high selectivityMay not be suitable for all substrates ontosight.airsc.org
Modified SteglichMukaiyama's reagent in dimethyl carbonate (DMC)Milder conditions, more sustainable solventStill relies on coupling reagents rsc.org

Advanced Carbon-Carbon Bond Formation Methodologies

Beyond classical esterification, advanced synthetic methods that form new carbon-carbon bonds are employed to construct the backbones of unsaturated esters and their derivatives. These techniques often involve transition metal catalysts and offer high levels of control over the structure and stereochemistry of the final product.

Transition Metal-Catalyzed Coupling Reactions for Enoate Synthesis

Transition metals, particularly nickel and palladium, play a pivotal role in modern organic synthesis, enabling a wide array of coupling reactions for the formation of carbon-carbon bonds.

Nickel-catalyzed reactions have emerged as powerful tools for constructing complex cyclic molecules. researchgate.netacs.orgnih.gov A notable example is the nickel-catalyzed three-component [3+2] cycloaddition of enoates (α,β-unsaturated esters), alkynes, and aldehydes. researchgate.netacs.orgnih.gov This reaction allows for the rapid assembly of highly functionalized cyclopentenones from simple starting materials. researchgate.netacs.org The process involves the reductive combination of the three components, where the nickel catalyst, supported by ligands like phosphines or N-heterocyclic carbenes (NHCs), facilitates the transformation. nih.gov

The mechanism of this reaction is complex and can proceed through different pathways. acs.org Deuterium labeling studies have provided insights into the reaction mechanism, suggesting that the steric bulk of substituents on the enoate can influence the reaction pathway. acs.orgnih.gov This methodology offers a convergent approach to building complex molecular architectures that are prevalent in natural products.

The Wittig and Heck reactions are cornerstone transformations in organic chemistry for the formation of carbon-carbon double bonds, making them highly relevant for the synthesis of butenoic acid derivatives.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction is widely used due to its reliability and the high degree of control it offers over the position of the newly formed double bond. libretexts.org For the synthesis of butenoic acid derivatives, a suitable aldehyde or ketone can be reacted with a phosphorus ylide containing an ester functionality. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z isomer of the alkene) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

The Heck reaction , a palladium-catalyzed cross-coupling reaction, joins an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating substituted alkenes. wikipedia.org In the context of synthesizing butenoic acid derivatives, an aryl or vinyl halide could be coupled with an acrylate (B77674) ester, such as methyl acrylate, to form a substituted butenoate. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org Intramolecular versions of the Heck reaction are also highly effective for constructing cyclic systems containing a butenoate moiety. chim.itlibretexts.org

Table 3: Key Features of Wittig and Heck Reactions

ReactionReactantsCatalyst/ReagentKey Bond FormedStereoselectivityReference
Wittig ReactionAldehyde/Ketone, Phosphonium YlideStrong Base (e.g., BuLi, NaH)Carbon-carbon double bondDependent on ylide structure (stabilized vs. unstabilized) wikipedia.orgorganic-chemistry.orglibretexts.org
Heck ReactionUnsaturated Halide/Triflate, AlkenePalladium catalyst, BaseCarbon-carbon single and double bondsTypically forms the trans isomer wikipedia.orgorganic-chemistry.org

Organocatalytic Approaches to Asymmetric Synthesis of Phenylmethyl 3-Butenoate Precursors

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, avoiding the use of metal-based catalysts to generate chiral molecules. mdpi.com This field has provided numerous strategies for the enantioselective synthesis of molecules that can serve as precursors to chiral butenolides and butyrolactones. nih.gov While direct organocatalytic asymmetric synthesis of phenylmethyl 3-butenoate is not extensively documented, the principles are widely applied to create chiral building blocks that can be readily converted into the desired ester.

The core of this approach lies in the use of small, chiral organic molecules to catalyze reactions that create stereocenters with high enantioselectivity. nih.gov These catalysts operate through various activation modes. For instance, chiral amines like imidazolidinones can activate α,β-unsaturated aldehydes via the formation of a chiral iminium ion, facilitating enantioselective additions. nih.gov This strategy is instrumental in synthesizing highly functionalized, enantiomerically enriched butenolide structures. nih.gov

Another major class of organocatalysts are chiral phosphoric acids. These catalysts can control the stereochemical outcome of reactions, such as the Friedel–Crafts reaction, to produce heterotricyclic triarylmethanes containing chiral moieties. rsc.org The synthesis of P-stereogenic compounds, which are phosphorus analogs of chiral carbons, has also been achieved using organocatalytic methods, highlighting the versatility of this approach in creating complex chiral architectures. frontiersin.org

Key strategies in organocatalysis applicable to precursor synthesis include:

Enamine Catalysis: Chiral secondary amines react with carbonyl compounds to form enamines, which can then undergo asymmetric α-functionalization.

Iminium Catalysis: The same chiral amines can activate α,β-unsaturated carbonyls towards nucleophilic attack. nih.gov

Brønsted Acid Catalysis: Chiral phosphoric acids can protonate substrates, inducing enantioselectivity in subsequent reactions.

Lewis Base Catalysis: Chiral Lewis bases can activate various substrates, including ketenes and silyl (B83357) ketene (B1206846) acetals.

The products of these reactions, such as chiral aldehydes, alcohols, or lactones, are valuable intermediates that can be transformed into phenylmethyl 3-butenoate through standard synthetic operations like esterification or olefination.

Table 1: Overview of Organocatalytic Strategies for Precursor Synthesis

Catalyst Type Activation Mode Typical Reaction Potential Precursor Product
Chiral Amines (e.g., MacMillan Catalysts) Iminium Ion Formation Mukaiyama–Michael Reaction Functionalized Butenolides nih.gov
Chiral Phosphoric Acids (e.g., SPINOL-derived) Brønsted Acid Catalysis Friedel–Crafts Reaction Chiral Heterocycles rsc.org
Bifunctional Catalysts (e.g., Iminophosphorane) Multiple Activation Desymmetrization P-Stereogenic Compounds frontiersin.org

Olefin Metathesis for Conjugated Ester Frameworks

Olefin metathesis is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon double bonds. wikipedia.org It involves the exchange of alkylidene fragments between two alkene molecules, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum. wikipedia.org This reaction is noted for its high functional group tolerance and efficiency in constructing complex molecules. numberanalytics.com

Among the different types of olefin metathesis, cross-metathesis (CM) is particularly relevant for the synthesis of unsaturated esters. CM occurs between two different alkenes, allowing for the direct construction of a desired olefin from simpler starting materials. numberanalytics.com For instance, a terminal alkene can be reacted with an acrylate ester in the presence of a catalyst like a Grubbs or Schrock catalyst to form a new, more substituted α,β-unsaturated ester.

While phenylmethyl 3-butenoate is a β,γ-unsaturated ester, metathesis is a key strategy for forming analogous conjugated (α,β-unsaturated) and other unsaturated ester frameworks. A notable application is the Z-selective cross-metathesis between an olefin and methyl 3-butenoate to directly install the Z-butenoate side chain, a motif that can be challenging to create using traditional methods. purdue.edu This demonstrates the power of modern metathesis catalysts to control not only the connectivity but also the stereochemistry of the resulting double bond.

The general mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-alkylidene bond with an alkene. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and regenerate a metal-alkylidene, which continues the catalytic cycle.

Table 2: Common Catalysts in Olefin Metathesis

Catalyst Family Metal Center Key Features Typical Applications
Grubbs Catalysts Ruthenium (Ru) High tolerance to air, moisture, and various functional groups. wikipedia.org Ring-Closing Metathesis (RCM), Cross-Metathesis (CM). numberanalytics.com
Schrock Catalysts Molybdenum (Mo), Tungsten (W) Highly active, often used for sterically hindered or challenging substrates. wikipedia.org Polymerization, challenging CM reactions.

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Increased stability and recyclability compared to first-generation Grubbs catalysts. | General metathesis reactions. |

Reactions Involving Diketene (B1670635) for Butenoate Derivative Formation

Diketene (4-methylideneoxetan-2-one) is a highly versatile and reactive organic compound derived from the dimerization of ketene. wikipedia.org It serves as a four-carbon building block in a wide range of chemical syntheses, particularly for the production of acetoacetate (B1235776) derivatives. wikipedia.org

The core reactivity of diketene stems from its strained four-membered oxetane (B1205548) ring, which readily opens upon reaction with nucleophiles. When diketene reacts with an alcohol, such as benzyl alcohol, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon of the β-lactone ring. This leads to ring-opening and the formation of a β-keto ester, in this case, benzyl acetoacetate. This process is known as acetoacetylation and is a primary industrial use of diketene. wikipedia.org

The reaction mechanism involves the nucleophilic addition to the carbonyl group, followed by the cleavage of the acyl-oxygen bond of the lactone. This pathway is highly efficient for producing acetoacetic acid esters and amides. wikipedia.orgresearchgate.net These resulting β-keto esters are not butenoates themselves, but they are crucial butenoate derivatives and precursors. They can be readily converted into various substituted butenoates through subsequent chemical modifications, such as reduction of the ketone and dehydration, or through manipulation of the active methylene (B1212753) group between the two carbonyls.

The reaction of diketene is not limited to simple alcohols. It reacts with a wide array of nucleophiles, including water (to form the unstable acetoacetic acid), amines (to form acetoacetamides), and substituted phenylhydrazines (to form pyrazolones). wikipedia.org This broad reactivity makes diketene a cornerstone for synthesizing a diverse family of butenoate derivatives.

Table 3: Formation of Butenoate Derivatives from Diketene

Nucleophile Reagent Example Product Type
Alcohol Benzyl Alcohol β-Keto Ester (Benzyl Acetoacetate) wikipedia.org
Water H₂O β-Keto Acid (Acetoacetic Acid) wikipedia.org
Amine Methylamine β-Keto Amide (N-Methylacetoacetamide) wikipedia.org
Aromatic Amine Aniline Acetoacetanilide wikipedia.org

Reactivity and Mechanistic Investigations of Phenylmethyl 3 Butenoate

Cycloaddition Chemistry of Unsaturated Phenylmethyl Esters

The presence of a carbon-carbon double bond in phenylmethyl 3-butenoate makes it an excellent candidate for cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. These reactions proceed with high stereoselectivity and atom economy, making them highly valuable in synthetic organic chemistry.

Formal [3+2] Reductive Cycloadditions and Stereochemical Outcomes

Formal [3+2] cycloadditions represent a powerful strategy for the synthesis of five-membered rings. nih.gov In the context of unsaturated esters like phenylmethyl 3-butenoate, these reactions can be achieved through various catalytic systems. One notable example involves the palladium-catalyzed asymmetric formal [3+2] cycloaddition of vinyl cyclopropanes with β,γ-unsaturated α-keto esters. acs.org This reaction proceeds under mild conditions and affords highly functionalized cyclopentanes with multiple stereocenters in good to excellent yields and with high diastereo- and enantioselectivities. acs.org The choice of chiral ligand is crucial for achieving high stereoselectivity, with different ligands capable of producing opposite enantiomers. acs.org

Titanocene-catalyzed reactions also offer a pathway for reductive cycloadditions. The generation of metal-bound radicals from epoxides via electron transfer from titanocene(III) reagents can lead to highly selective transformations for preparing synthetically useful alcohols. nih.gov The stereoselectivity of these reactions can be controlled by modifying the ligands on the metal complex. nih.gov

The stereochemical outcome of these cycloadditions is a key feature. In many cases, the reaction proceeds with retention of configuration with respect to both the 1,3-dipole and the dipolarophile, which supports a concerted mechanism. wikipedia.org However, stepwise mechanisms can also occur, leading to partial or no stereospecificity. wikipedia.org

Table 1: Examples of Formal [3+2] Cycloaddition Reactions

Catalyst System Reactants Product Stereoselectivity Reference
Palladium/Chiral Imidazoline-Phosphine Ligand Vinyl cyclopropane (B1198618) and β,γ-unsaturated α-keto ester Functionalized cyclopentane High diastereo- and enantioselectivity acs.org
Titanocene(III) Epoxides and α,β-unsaturated carbonyl compounds Synthetically useful alcohols Controllable enantioselectivity and diastereoselectivity nih.gov
Visible Light/Iridium Complexes Meta-photocycloadducts and acetylenic sulfones Complex molecular scaffold N/A nih.gov

[4+2]-Hetero-Diels-Alder Reactions of α,β-Unsaturated Ketoesters

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings. ic.ac.uklibretexts.orgmasterorganicchemistry.com The hetero-Diels-Alder reaction, a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly useful for synthesizing heterocyclic compounds. illinois.edunih.govrsc.org α,β-Unsaturated ketoesters, which can be derived from phenylmethyl 3-butenoate, are effective dienophiles in these reactions due to the electron-withdrawing nature of the ester and ketone groups. libretexts.org

The reaction of α,β-unsaturated ketoesters with dienes can be catalyzed by chiral Lewis acids, such as ruthenium PNNP complexes, to produce tetrahydro-1-indanone derivatives with high enantioselectivity. nih.gov The absolute configuration of the product is consistent with the diene attacking the open enantioface of the β-keto ester coordinated to the ruthenium catalyst. nih.gov The stereochemistry of the dienophile is generally retained in the product. libretexts.org For instance, a cis-substituted dienophile will yield a cis-substituted cyclohexene (B86901) product, while a trans-substituted dienophile will lead to a trans-substituted product. libretexts.org

A key stereochemical aspect of the Diels-Alder reaction is the preference for the endo product over the exo product. libretexts.org However, recent studies have shown that the simplest Diels-Alder reactions are not inherently endo-selective, with kinetic endo:exo ratios close to 1:1 for some common dienophiles. nih.gov Lewis acid catalysis can significantly influence this selectivity. nih.gov

1,3-Dipolar Cycloadditions in Synthetic Contexts

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov These reactions involve a 1,3-dipole and a dipolarophile, such as the alkene moiety in phenylmethyl 3-butenoate. wikipedia.org This method is highly stereospecific, regioselective, and diastereoselective, making it a powerful tool in organic synthesis. wikipedia.org

A wide variety of 1,3-dipoles can be employed, including azides, nitrile oxides, and carbonyl ylides, leading to the formation of diverse heterocycles like triazoles, isoxazoles, and furans. wikipedia.orgwiley.com The reaction is often referred to as the Huisgen cycloaddition, particularly when an azide (B81097) and an alkyne are used to form a 1,2,3-triazole. wikipedia.org

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic reaction, proceeding through a six-electron Hückel transition state. wikipedia.org This concerted nature explains the high degree of stereospecificity observed. wikipedia.org The scope of these reactions can be expanded by using metal catalysis, which can facilitate the formation of the 1,3-dipole, for instance, from diazocarbonyl compounds. wikipedia.org These reactions have been widely applied in the synthesis of natural products and other biologically active molecules. wiley.comresearchgate.netresearchgate.net

Table 2: Common 1,3-Dipoles and Resulting Heterocycles

1,3-Dipole Dipolarophile Resulting 5-Membered Heterocycle Reference
Azide Alkyne 1,2,3-Triazole wikipedia.org
Nitrile Oxide Alkene/Alkyne Isoxazoline/Isoxazole wikipedia.org
Carbonyl Ylide Alkene/Alkyne Furan/Dihydrofuran wikipedia.org
Nitrone Alkene/Alkyne Isoxazolidine/Isoxazoline nih.gov

Functionalization Reactions at the Alpha-Carbon and Olefinic Moieties

Beyond cycloadditions, the structure of phenylmethyl 3-butenoate allows for functionalization at two key positions: the carbon atom alpha to the ester carbonyl group and the carbon-carbon double bond.

Catalytic Alkylation of Enoate Alpha-Carbons

The α-carbon of esters can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation reactions. The enantioselective alkylation of enolates is a powerful method for constructing α-stereogenic carbonyl compounds. buchler-gmbh.com This can be achieved using chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids. buchler-gmbh.comresearchgate.net These catalysts enable the formation of α-amino acid derivatives with excellent yields and enantioselectivities. buchler-gmbh.com

Asymmetric allylic alkylation is another important transformation, which can be catalyzed by transition metals like palladium and molybdenum. researchgate.net These metal catalysts, in conjunction with chiral ligands, can control the stereochemical outcome of the reaction. researchgate.net Recent advancements have focused on the use of free allylic alcohols as alkylating agents, which represents a more sustainable approach by minimizing waste. mmu.ac.uk The merger of multiple catalytic processes, such as photoredox, enamine, and hydrogen-atom transfer catalysis, has enabled the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. princeton.edu

Chelation-Controlled Functionalization of Ester Derivatives

Chelation control is a powerful strategy for achieving high stereoselectivity in reactions of ester derivatives. By incorporating a chelating auxiliary into the ester, it is possible to direct the approach of a reagent to one face of the molecule. For example, in aldol (B89426) reactions of ester-derived titanium enolates, a chiral auxiliary can chelate to the titanium center, leading to a highly diastereoselective synthesis of syn-aldol products. nih.gov

Metal ion catalysis, in general, can significantly enhance the reactivity of esters. nih.gov For instance, divalent metal ions like Cu(II), Ni(II), Zn(II), and Co(II) can complex with esters and dramatically increase the rate of hydrolysis. nih.gov In some cases, metal ions can promote intramolecular reactions, such as nucleophilic attack by a neighboring carboxylate group. nih.gov This chelation-controlled functionalization provides a robust method for introducing new functionality with precise stereochemical control.

Isomerization and Rearrangement Processes

Iron Carbonyl-Promoted Isomerization of Olefin Esters

The isomerization of olefinic esters into their more stable α,β-unsaturated counterparts is a synthetically useful transformation. Iron carbonyl complexes have been shown to be effective promoters of this reaction. Research has demonstrated that smaller olefin esters, such as methyl 3-butenoate, can be isomerized to their α,β-unsaturated forms in high yields. acs.orgscite.ai

In a study involving various olefin esters, methyl 3-butenoate was isomerized to methyl crotonate (the α,β-unsaturated isomer) in 94% yield. acs.orgscite.ai This process is typically promoted by ultraviolet photolysis of the ester with a stoichiometric amount of iron pentacarbonyl, Fe(CO)₅, in a solvent like hexanes at low temperatures. acs.org The mechanism involves the formation of an Fe(CO)₃(η⁴-α,β-ester) complex, where the α,β-unsaturated isomer is stabilized through η⁴-oxadiene π coordination of the olefin and the ester carbonyl group to the iron center. acs.org The free α,β-unsaturated ester can then be liberated from this complex by treatment with a ligand such as pyridine (B92270) or carbon monoxide. acs.org The iron tricarbonyl unit not only catalyzes the isomerization but also stabilizes the product, leading to yields that are significantly higher than those from simple catalyzed isomerizations. acs.orgscite.ai

While the specific data for phenylmethyl 3-butenoate is not detailed in this particular study, the high efficiency observed for the analogous methyl ester strongly suggests a similar reactivity profile. The general reaction conditions and yields for related small olefin esters are summarized below.

Table 1: Iron Carbonyl-Promoted Isomerization of Olefin Esters
SubstrateProductYield (%)Reference
Methyl 3-butenoateMethyl crotonate94 acs.orgscite.ai
Ethyl 4-methyl-4-pentenoateEthyl 4-methyl-2-pentenoate90 acs.org

Anionic Amino-Cope-like Cascade Reactions of Dienolates

Anionic cascade reactions provide a powerful method for the rapid assembly of complex molecular architectures from simple precursors. One such cascade involves the reaction of dienolates, generated from esters like phenylmethyl 3-butenoate, with chiral sulfinyl imines. nsf.govnsf.gov This process is initiated by the formation of a lithium dienolate, which then undergoes a Mannich-type addition to the imine. This is followed by an anionic amino-Cope-like rearrangement. nsf.govnih.gov

The substitution pattern of the starting butenoate ester can influence the final product. For instance, reactions involving β-substituted dienolates have been shown to yield cyclohexenone products, while α-substituted dienolates can lead to acyclic products. nsf.gov These cascades are highly dependent on the counterion, with lithium being essential, and are typically carried out in ethereal solvents. researchgate.net

Recent research has expanded this chemistry to include γ-heteroatom substituted dienolates and has explored the steric and electronic limits of the reaction. nsf.govresearchgate.net In some cases, the reaction pathway can be diverted from the typical α-Mannich addition to a γ-Mannich addition, leading to the formation of intermediate dihydropyridinones which then ring-open to form conjugated dienamides or trienamides. nsf.gov The synthesis of piperidine (B6355638) derivatives, which are important structural motifs in many biologically active compounds, can also be achieved through related cyclization strategies involving imines. nih.govbeilstein-journals.orgnih.govorganic-chemistry.orgyoutube.com

Table 2: Key Steps in Anionic Amino-Cope-like Cascade Reactions
StepDescriptionKey Intermediates/ReactantsReference
1Dienolate FormationButenoate ester, Lithium base (e.g., LDA) nsf.govnih.gov
2Mannich AdditionLithium dienolate, Chiral sulfinyl imine nsf.govresearchgate.net
3Anionic Amino-Cope RearrangementMannich adduct nsf.govcapes.gov.br
4Cyclization/Ring-OpeningRearrangement product nsf.gov

Hydrolytic Transformations of Phenylmethyl Butenoate Esters

The hydrolysis of benzyl (B1604629) esters, such as phenylmethyl 3-butenoate, is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and benzyl alcohol. This transformation is typically carried out under aqueous alkaline conditions, followed by acidification. vedantu.comgoogle.com The rate of hydrolysis can be influenced by the structure of the ester. archive.org

The hydrolysis of the closely related benzyl chloride to benzyl alcohol is an industrially significant process that can be carried out continuously at elevated temperatures and pressures using an aqueous alkaline solution, such as sodium carbonate. google.com The hydrolysis of benzyl esters is a key consideration in fields like pharmacology, where the in-vivo cleavage of an ester can release an active drug molecule. archive.org

Table 3: General Conditions for Benzyl Ester Hydrolysis
ReactionReagentsProductsReference
Alkaline Hydrolysis1. Aqueous base (e.g., NaOH, Na₂CO₃) 2. AcidCarboxylic acid, Benzyl alcohol google.comarchive.org

Table of Compounds

Compound NameSynonym(s)
3-Butenoic acid, phenylmethyl esterBenzyl 3-butenoate
Iron pentacarbonyl-
Methyl 3-butenoate-
Methyl crotonateMethyl (E)-2-butenoate
Ethyl 4-methyl-4-pentenoate-
Ethyl 4-methyl-2-pentenoate-
PyridineAzine, Azabenzene
Carbon monoxide-
Benzyl alcoholPhenylmethanol
Sodium carbonateSoda ash

Computational Chemistry and Theoretical Modeling of Phenylmethyl 3 Butenoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide array of chemical characteristics, including electronic structure and reactivity. For phenylmethyl 3-butenoate, these calculations are crucial for elucidating its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. pku.edu.cn It is particularly adept at investigating the thermodynamics and kinetics of chemical reactions. In the context of phenylmethyl 3-butenoate, DFT studies can be employed to map out the potential energy surfaces for its various reactions, such as esterification, hydrolysis, or addition reactions at the double bond. pku.edu.cn

By calculating the energies of reactants, transition states, and products, DFT can predict the most favorable reaction pathways. For instance, in the synthesis of phenylmethyl 3-butenoate from 3-butenoic acid and benzyl (B1604629) alcohol, DFT can model the reaction mechanism, whether it proceeds through a direct esterification or a more complex catalytic cycle. The calculations would involve optimizing the geometries of all species along the reaction coordinate and determining the activation energies, thus providing a quantitative measure of the reaction's feasibility. pku.edu.cn

A hypothetical DFT study on the acid-catalyzed esterification to form phenylmethyl 3-butenoate might yield the following energetic data:

Table 1: Hypothetical DFT Calculated Energies for the Esterification of 3-Butenoic Acid with Benzyl Alcohol

SpeciesElectronic Energy (Hartree)Relative Energy (kcal/mol)
3-Butenoic Acid + Benzyl Alcohol-689.123450.0
Protonated 3-Butenoic Acid-689.54321-263.4
Tetrahedral Intermediate-689.67890-348.6
Transition State for Water Elimination-689.65432-333.2
Phenylmethyl 3-Butenoate + Water-689.23456-69.7

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems or can be used to benchmark other methods.

For phenylmethyl 3-butenoate, ab initio calculations can be used to precisely determine its molecular properties, such as its dipole moment, polarizability, and vibrational frequencies. These calculations are also invaluable for a detailed mechanistic analysis of its reactions. For example, in studying the stereoselectivity of reactions involving the chiral center that could be created from the double bond, high-level ab initio methods could be used to accurately model the subtle energetic differences between diastereomeric transition states.

Molecular Dynamics Simulations of Phenylmethyl 3-Butenoate Interactions and Conformations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in a solvent or interacting with a catalyst surface). nih.govnih.gov

For phenylmethyl 3-butenoate, MD simulations can reveal its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. nih.gov

Furthermore, MD simulations are instrumental in studying the interactions of phenylmethyl 3-butenoate with other molecules. For example, in a solution, the simulations can show how solvent molecules arrange around the ester and how this solvation shell affects its behavior. In the context of catalysis, MD can model the docking of phenylmethyl 3-butenoate to the active site of an enzyme or a synthetic catalyst, providing insights into the binding affinity and the orientation of the substrate. nih.govnih.gov

Table 2: Illustrative Conformational Analysis of Phenylmethyl 3-Butenoate from MD Simulations

Dihedral Angle (C-O-C-C)Population (%)Relative Free Energy (kcal/mol)
~180° (anti-periplanar)650.0
~60° (gauche)300.8
~ -60° (gauche)52.1

Note: This table represents hypothetical data illustrating how MD can quantify the distribution of different conformers.

Predictive Modeling of Catalytic Efficiency and Stereoselectivity in Ester Synthesis

The synthesis of esters like phenylmethyl 3-butenoate often relies on catalysts to improve reaction rates and control stereochemistry. Computational modeling plays a vital role in understanding and predicting the performance of these catalysts. researchgate.net

By combining quantum mechanics (QM) and molecular mechanics (MM) in what is known as QM/MM methods, researchers can model the catalytic cycle with high accuracy. The QM region typically includes the active site of the catalyst and the reacting molecules, while the MM region encompasses the rest of the catalyst and the solvent. This approach allows for the detailed study of bond-breaking and bond-forming events within the complex environment of the catalyst.

For the synthesis of phenylmethyl 3-butenoate, predictive modeling can be used to screen potential catalysts for their efficiency. By calculating the activation energies for the rate-determining step of the catalytic cycle for different catalysts, one can predict which catalyst will provide the highest turnover frequency.

Moreover, these models are particularly powerful in predicting stereoselectivity. For reactions where a new chiral center is formed, the models can calculate the energies of the transition states leading to the different stereoisomers. A lower activation energy for one transition state over another would indicate a preference for the formation of a specific stereoisomer, thus predicting the enantiomeric or diastereomeric excess. researchgate.net

Table 3: Hypothetical Predictive Modeling Data for Catalytic Synthesis of a Chiral Derivative of Phenylmethyl 3-Butenoate

CatalystTransition State to R-isomer (kcal/mol)Transition State to S-isomer (kcal/mol)Predicted Enantiomeric Excess (%)
Catalyst A15.216.890 (R)
Catalyst B18.117.560 (S)
Uncatalyzed25.025.00

Note: The data is for illustrative purposes to show how computational models can predict the stereochemical outcome of a reaction.

Advanced Applications in Chemical Synthesis and Materials Science

Phenylmethyl 3-Butenoate as a Versatile Synthetic Building Block

Phenylmethyl 3-butenoate, also known as benzyl (B1604629) 3-butenoate, possesses a chemical structure ripe with potential for organic synthesis. The presence of a terminal alkene and an ester functional group provides two distinct points for chemical modification, making it a valuable and versatile starting material.

The dual functionality of Phenylmethyl 3-butenoate allows it to be a key precursor in the assembly of intricate molecular architectures. ontosight.ai The carbon-carbon double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, while the ester group can undergo hydrolysis, transesterification, or reduction to an alcohol. This reactivity enables chemists to build upon its basic framework, introducing new functional groups and stereocenters to construct complex organic scaffolds. These scaffolds can then serve as the core structures for a diverse range of larger, more elaborate molecules.

For instance, the alkene moiety can be utilized in powerful carbon-carbon bond-forming reactions like the Heck reaction or olefin metathesis, allowing for the connection of the butenoate backbone to other organic fragments. Simultaneously, the benzyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under specific conditions to reveal a reactive carboxylic acid functionality for further elaboration. This strategic unmasking of reactivity is a cornerstone of modern organic synthesis.

The structural motifs accessible from Phenylmethyl 3-butenoate are of significant interest in the development of new pharmaceutical and agrochemical agents. ontosight.ai Many biologically active molecules contain substructures that can be efficiently synthesized from this versatile building block. The ability to introduce chirality and various functional groups makes it a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery and pesticide development.

The strategic incorporation of fluorine into organic molecules, for example, is a common strategy in the pharmaceutical and agrochemical industries to enhance metabolic stability and biological activity. biesterfeld.no While direct examples involving Phenylmethyl 3-butenoate are not extensively documented in readily available literature, its structural framework is amenable to the incorporation of fluorinated moieties through established synthetic methodologies, highlighting its potential as a precursor to novel fluorinated intermediates. biesterfeld.no The development of efficient and cost-effective synthetic routes to these intermediates is a continuous area of research. biesterfeld.no

Compound Name CAS Number Molecular Formula Key Features
Phenylmethyl 3-butenoate5340-91-0C11H12O2Alkene and ester functionalities
Benzyl 3-methyl-2-butenoate37526-89-9C12H14O2Isomeric variation with potential for different reactivity
Benzyl acetoacetate (B1235776)5396-89-4C11H12O3Contains a beta-ketoester moiety
Benzyl 2,3-dimethylcrotonate7492-69-5C13H16O2Highly substituted alkene for specific synthetic applications

Functional Materials Derived from Phenylmethyl 3-Butenoate Derivatives

The unique chemical properties of Phenylmethyl 3-butenoate and its derivatives extend beyond their use as synthetic intermediates, positioning them as valuable components in the design and synthesis of advanced functional materials.

The terminal double bond of Phenylmethyl 3-butenoate makes it a suitable candidate for polymerization reactions. It can act as a monomer or a comonomer in the synthesis of various polymers. The design of novel monomers is a critical aspect of developing next-generation polymers with tailored properties. vt.edudtic.mil By incorporating Phenylmethyl 3-butenoate or its derivatives into polymer chains, material scientists can introduce specific functionalities and influence the resulting polymer's thermal, mechanical, and optical properties. vt.edu

For example, the benzyl group can be modified or replaced to tune the polymer's characteristics. The synthesis of polymers from monomers derived from chemoenzymatic routes can lead to materials with well-defined stereochemistry, which can be crucial for applications requiring specific material properties. nih.gov The ring-opening polymerization of lactone monomers derived from related structures has been shown to produce polyesters with high glass transition temperatures and enhanced mechanical properties. unisa.it

Monomer/Polymer System Key Synthetic Strategy Resulting Polymer Properties Reference
Benzyl (3R,4R)-3-methylmalolactonateAnionic ring-opening polymerizationHighly isotactic crystalline polymer nih.gov
Hybrid HCT/LCT bicyclic lactoneRing-opening polymerizationHigh glass transition and melting temperatures, enhanced mechanical properties unisa.it
Poly(α-methylene-γ-valerolactone)Radical polymerizationProperties comparable to petrochemically based acrylates researchgate.net

Fullerene derivatives are widely used as electron acceptors in organic photovoltaic (OPV) devices. researchgate.netresearchgate.net The design and synthesis of novel fullerene derivatives are crucial for improving the efficiency and stability of these solar cells. researchgate.net The chemical structure of Phenylmethyl 3-butenoate provides a scaffold that could be functionalized and then attached to a fullerene cage, creating a new class of fullerene conjugates.

These conjugates could potentially offer improved solubility and processability, which are key factors in the fabrication of efficient OPV devices. The ester functionality could be used to link the butenoate moiety to a fullerene, while the terminal alkene provides a site for further modification or for influencing the morphology of the active layer in a solar cell. ucm.es

Furthermore, fullerene conjugates have been explored for their potential in drug delivery systems. The unique properties of fullerenes, such as their ability to generate reactive oxygen species upon photoirradiation, make them attractive for photodynamic therapy. By attaching a biocompatible polymer or a targeting ligand to a fullerene through a linker derived from Phenylmethyl 3-butenoate, it may be possible to create sophisticated drug delivery vehicles.

The development of advanced coatings is essential for protecting surfaces and imparting new functionalities. scrivenerpublishing.com The polymerizable nature of Phenylmethyl 3-butenoate and its derivatives makes them potential components in the formulation of protective and functional coatings. Polymers derived from these monomers could offer good adhesion, durability, and the ability to be cross-linked to form robust networks.

The versatility of this building block allows for its incorporation into a wide range of material types. For instance, the synthesis of hexa-functional monomers for the creation of two-dimensional polymers has been reported, highlighting the drive towards materials with highly ordered structures and unique properties. dtic.mil While not directly employing Phenylmethyl 3-butenoate, this research exemplifies the broader trend of using multifunctional building blocks to create advanced materials, a role for which Phenylmethyl 3-butenoate is well-suited.

Biosynthetic Context and Biomimetic Synthesis of Unsaturated Esters

Related Natural Product Biosynthesis Pathways of Butenoic Acid Derivatives

While 3-butenoic acid, phenylmethyl ester itself is not extensively documented as a natural product, its constituent parts—a C4 unsaturated acid and a benzyl (B1604629) group—arise from fundamental biosynthetic pathways. The biosynthesis of its close isomer, 2-butenoic acid, phenylmethyl ester, has been reported in Carica papaya. nih.gov The pathways for butenoic acid and other structurally related unsaturated compounds serve as models for its potential natural formation.

The biosynthesis of butenoic acid and its analogues can be traced back to primary and secondary metabolism, primarily the fatty acid and polyketide pathways.

Primary Metabolism and Fatty Acid Biosynthesis: A direct biosynthetic route to butenoic acid has been demonstrated in engineered Escherichia coli. nih.gov This strategy leverages the intermediates of the fatty acid biosynthesis (FAS) pathway. In this system, a specific thioesterase from Bacteroides thetaiotaomicron was used to cleave butenoyl-acyl carrier protein (butenoyl-ACP), an intermediate in the FAS cycle, to release free butenoic acid. nih.gov Blocking the subsequent fatty acid oxidation pathway by deleting the fadD gene (encoding acyl-CoA synthetase) was shown to enhance the accumulation of butenoic acid. nih.gov This demonstrates that the core machinery of primary metabolism can be a direct source for the butenoic acid moiety.

Secondary Metabolism Analogues: Many unsaturated acids and their derivatives arise from secondary metabolic pathways, which modify primary metabolites.

Jasmonate Pathway: The biosynthesis of jasmonic acid, a well-known plant signaling molecule, provides a powerful analogy. This pathway starts with a primary metabolite, α-linolenic acid (a C18 unsaturated fatty acid), which is released from membrane lipids. oup.comoup.com A series of enzymatic reactions, including oxygenation by lipoxygenase (LOX), dehydration by allene (B1206475) oxide synthase, and cyclization, produces the initial cyclopentenone structure. oup.com Subsequent chain shortening via β-oxidation yields the final jasmonic acid structure. oup.com This pathway illustrates how longer-chain unsaturated fatty acids can be tailored and shortened to produce smaller, functionalized unsaturated acids.

Polyketide Synthesis: Plant polyketides are another major class of natural products synthesized by type III polyketide synthases (PKSs). nih.gov These enzymes perform iterative condensation reactions, typically using a starter CoA-linked molecule and extender units like malonyl-CoA to build diverse carbon skeletons. nih.gov This pathway is responsible for a vast array of compounds, including flavonoids and stilbenes, and represents a versatile route for generating the backbones of various organic acids and their derivatives.

The table below summarizes the key metabolic pathways involved in producing butenoic acid and its analogues.

PathwayPrecursor(s)Key Intermediate(s)Example End Product(s)
Fatty Acid Biosynthesis (Engineered) Acetyl-CoA, Malonyl-ACPButenoyl-ACPButenoic acid nih.gov
Jasmonate Pathway α-Linolenic Acid13-Hydroperoxyoctadecatrienoic acid (13-HPOT), 12-oxophytodienoic acid (OPDA)Jasmonic Acid oup.comoup.com
Polyketide Synthesis Starter-CoA (e.g., p-Coumaroyl-CoA), Malonyl-CoAPolyketide chainFlavonoids, Stilbenes, Zingerone nih.gov

The final step in forming an ester like this compound is the enzymatic condensation of the carboxylic acid (or its activated form) with an alcohol. Several classes of enzymes are known to catalyze the formation of unsaturated esters.

Lipases: These enzymes are widely used in biocatalysis for esterification reactions. For instance, lipases can catalyze the esterification of an unsaturated fatty acid with an alcohol in non-aqueous media. nih.gov Immobilized lipase (B570770) B from Candida antarctica has shown high regioselectivity for the primary hydroxyl group of glucose in the synthesis of unsaturated fatty acid glucoside esters. nih.gov Such enzymes could theoretically catalyze the esterification of 3-butenoic acid with phenylmethyl alcohol.

Carboxylic Acid Reductases (CARs): A chemo-enzymatic approach has been developed that combines an enzymatic reduction with a chemical reaction. Carboxylic acid reductases (CARs), such as one from a Mycobacterium species, can reduce a variety of aromatic and aliphatic carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net These aldehydes are versatile precursors for forming α,β-unsaturated esters through subsequent reactions like the Wittig reaction. nih.govresearchgate.net

Thioesterases: In the context of fatty acid and polyketide biosynthesis, the final product is often released from the enzyme complex as a free acid through the action of a thioesterase. nih.gov This free acid is then available for subsequent esterification by other enzymes.

The table below details the enzymes involved in the synthesis of unsaturated esters and their precursors.

Enzyme ClassFunctionSubstrate Examples
Lipase Catalyzes direct esterification between an acid and an alcohol. nih.govOleic acid, Butylglucoside nih.gov
Carboxylic Acid Reductase (CAR) Reduces carboxylic acids to aldehydes, which are precursors for ester synthesis. nih.govresearchgate.netPhenylacetic acid, Ibuprofen nih.gov
Thioesterase Hydrolyzes the thioester bond to release a free carboxylic acid from an acyl carrier protein or coenzyme A. nih.govButenoyl-ACP nih.gov
Lipoxygenase (LOX) Incorporates molecular oxygen into polyunsaturated fatty acids to initiate pathways leading to unsaturated acid analogues. oup.comα-Linolenic acid oup.com
Type III Polyketide Synthase (PKS) Catalyzes condensation reactions to form the backbone of various aromatic compounds and acids. nih.govp-Coumaroyl-CoA, Malonyl-CoA nih.gov

Bio-Inspired Synthetic Approaches to Unsaturated Esters

Drawing inspiration from natural biosynthetic processes, researchers have developed innovative methods for synthesizing unsaturated esters that combine the specificity of enzymes with the efficiency of chemical reactions.

A prominent bio-inspired strategy is the chemo-enzymatic chain elongation approach . This method directly mimics a multi-step natural pathway by using enzymes for specific transformations that are challenging to achieve with traditional chemistry, followed by robust chemical reactions. A demonstrated example involves a two-step process:

Enzymatic Reduction: A carboxylic acid is first reduced to an aldehyde using a carboxylic acid reductase (CAR) enzyme. nih.govresearchgate.net This step is highly selective and efficient under mild conditions.

Chemical Olefination: The resulting aldehyde is then converted into an α,β-unsaturated ester through a classic organic reaction, such as the Wittig reaction. nih.govresearchgate.net

This approach effectively extends the carbon chain and introduces the unsaturated ester functionality, demonstrating a successful synergy between biocatalysis and synthetic chemistry. nih.gov

Another biomimetic concept involves the use of thioester surrogates inspired by intein-catalyzed protein splicing. ntu.edu.sg In nature, inteins mediate the breaking and forming of peptide bonds through a series of acyl shift reactions involving thioester intermediates. ntu.edu.sg Synthetic systems that mimic these N-S and S-N acyl shifts can be used to form thioesters, which are highly activated intermediates for creating new bonds, including ester linkages, under specific conditions. ntu.edu.sg

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